9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

Descripción general

Descripción

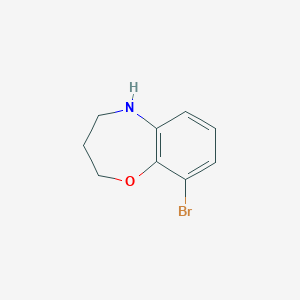

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound with the molecular formula C9H10BrNO. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, with a bromine atom attached to the benzene ring.

Métodos De Preparación

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of the desired benzoxazepine ring . Industrial production methods may involve similar cyclization reactions, optimized for higher yields and purity.

Análisis De Reacciones Químicas

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include potassium carbonate for substitution reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.

Mecanismo De Acción

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine can be compared with other similar compounds, such as:

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine: This compound has a similar core structure but differs in the functional groups attached to the ring.

3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Actividad Biológica

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 9-position and a tetrahydro-benzoxazepine ring system. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties. The presence of the bromine atom allows for versatile modifications, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Receptor Modulation : The compound can bind to neurotransmitter receptors, particularly those involved in the GABAergic system. This interaction can enhance inhibitory neurotransmission, which may contribute to anxiolytic and sedative effects.

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system. The reported IC50 value for AChE inhibition is approximately 6.98 μM .

- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties against oxidative stress and neurotoxic agents such as hydrogen peroxide and β-amyloid fragments in neuronal cell lines .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound derivatives. For instance:

- HER2 Inhibition : A related study demonstrated that benzoxazepine derivatives could inhibit HER2 signaling pathways in breast cancer cells. The mechanism involves apoptosis induction and anti-migration activities .

- Cell Viability Reduction : In glioblastoma models, treatment with these compounds resulted in reduced cell viability through mechanisms involving apoptosis and autophagy induction without affecting cell cycle progression .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Lacks bromination; different reactivity and activity |

| 9-Bromo-1,2,3,4-tetrahydro-1,4-benzoxazepine | Different substitution pattern; altered properties |

| This compound | Variation in ring structure; distinct biological activities |

Neuroprotective Studies

In a study involving human neuroblastoma SH-SY5Y cells treated with β-amyloid peptides and hydrogen peroxide:

- Findings : The treatment with this compound demonstrated significant protection against cell death induced by these neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Anticancer Efficacy

In vivo studies on breast cancer models treated with benzoxazepine derivatives indicated:

Propiedades

IUPAC Name |

9-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLNUGPHNXHFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C(=CC=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.